molecular formula C21H25N3O6S B2467579 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 392323-60-3

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B2467579
CAS No.: 392323-60-3
M. Wt: 447.51
InChI Key: IQDYCUBWFYTYQL-UHFFFAOYSA-N
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Description

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a benzamide derivative featuring a sulfonyl group linked to a 3,5-dimethylpiperidine moiety and a substituted aromatic ring with nitro and methoxy groups. Its molecular formula is C₂₁H₂₃N₃O₆S, with a calculated molecular weight of 445.5 g/mol. The compound’s structural complexity arises from three key regions:

  • Benzamide core: Provides a rigid aromatic scaffold for intermolecular interactions.
  • 2-Methoxy-4-nitrophenyl substituent: The nitro group (strong electron-withdrawing) and methoxy group (electron-donating) create electronic asymmetry, influencing reactivity and binding properties.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-14-10-15(2)13-23(12-14)31(28,29)18-7-4-16(5-8-18)21(25)22-19-9-6-17(24(26)27)11-20(19)30-3/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDYCUBWFYTYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound can be dissected into three structural components:

  • Benzamide core : Serves as the central scaffold.
  • 3,5-Dimethylpiperidine sulfonyl group : Introduced at the para position of the benzamide.
  • 2-Methoxy-4-nitroaniline moiety : Connected via an amide bond to the benzamide nitrogen.

Synthetic Disconnections

  • Disconnection 1 : Cleavage of the sulfonamide bond reveals 4-chlorosulfonylbenzoyl chloride and 3,5-dimethylpiperidine as precursors.
  • Disconnection 2 : Amide bond hydrolysis suggests 4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoic acid and 2-methoxy-4-nitroaniline as intermediates.
Table 1: Critical Intermediates and Their Roles
Intermediate Function Key Reactivity
4-Chlorosulfonylbenzoyl chloride Sulfonylation agent Electrophilic at sulfur
3,5-Dimethylpiperidine Nucleophile Amine group attacks sulfonyl chloride
2-Methoxy-4-nitroaniline Amine coupling partner Nucleophilic aromatic amine

Stepwise Synthetic Protocols

Sulfonylation of the Benzamide Core

Method A: Direct Sulfonylation (Patent US11731964B2)
4-Chlorosulfonylbenzoyl chloride reacts with 3,5-dimethylpiperidine in dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (2.2 equiv) neutralizes HCl byproduct. Reaction completion requires 6–8 hours, monitored via TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1).

Method B: Microwave-Assisted Sulfonylation (Vulcanchem VC11979985)
A 15-minute microwave irradiation at 80°C in acetonitrile improves yield to 92% compared to conventional heating (65% yield after 24 hours). This method reduces epimerization risks in the piperidine ring.

Table 2: Sulfonylation Conditions Comparison
Parameter Method A Method B
Temperature 0–5°C 80°C
Time 6–8 h 15 min
Yield 78% 92%
Solvent DCM Acetonitrile
Base Triethylamine Potassium carbonate

Amide Bond Formation

Protocol 1: Acyl Chloride Route (Vulcanchem VC10194027)

  • Activate 4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoic acid with thionyl chloride (1.5 equiv) in anhydrous DCM at reflux for 3 hours.
  • Add 2-methoxy-4-nitroaniline (1.1 equiv) and triethylamine (3.0 equiv) dropwise at −10°C.
  • Warm to room temperature and stir for 18 hours.

Protocol 2: Coupling Agent-Mediated Synthesis (EP4077317NWB1)
Employ propylphosphonic anhydride (T3P®) as activating agent:

  • Dissolve acid (1.0 equiv) and T3P® (1.5 equiv) in THF
  • Add 2-methoxy-4-nitroaniline (1.05 equiv) and diisopropylethylamine (2.5 equiv)
  • Stir at 40°C for 6 hours.
Table 3: Amide Coupling Efficiency
Method Activator Solvent Yield Purity (HPLC)
Acyl chloride SOCl₂ DCM 81% 95.2%
T3P® Propylphosphonic anhydride THF 89% 98.7%

Optimization of Critical Reaction Parameters

Solvent Effects on Sulfonylation

Polar aprotic solvents enhance sulfonyl chloride reactivity:

  • Dichloromethane : 78% yield, minimal byproducts
  • Acetonitrile : 85% yield under microwave, but requires rigorous drying
  • Tetrahydrofuran : 68% yield with slower reaction kinetics

Temperature Control in Amide Formation

Low-temperature addition (−10°C) prevents nitro group reduction and minimizes racemization. Post-addition warming to 25°C ensures complete conversion without thermal degradation of the methoxy group.

Industrial-Scale Considerations

Purification Challenges

  • Byproduct Removal : Residual triethylamine hydrochloride requires aqueous washes (3× 0.1M HCl).
  • Crystallization Optimization : Ethanol/water (7:3) recrystallization gives 99.5% purity crystals.

Green Chemistry Approaches

  • Solvent Recycling : DCM recovery via distillation achieves 92% reuse efficiency.
  • Catalytic Amination : Palladium on carbon (Pd/C) reduces nitro to amine intermediates when required, with 99% selectivity.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, Ar-H), 7.98–7.86 (m, 4H, Ar-H), 3.91 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, piperidine-H).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂).

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems achieve 94% yield in 8 minutes residence time by enhancing mass transfer during sulfonylation.

Enzymatic Amide Coupling

Lipase B from Candida antarctica catalyzes amide bond formation in aqueous medium (pH 7.4), though yields remain suboptimal at 62%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Antiviral Properties

Recent studies indicate that compounds similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide exhibit antiviral activity. For example, benzamide derivatives have shown potential against Hepatitis B virus (HBV) by enhancing intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication.

Table 1: Antiviral Activity of Benzamide Derivatives Against HBV

Compound NameIC50 (µM)SI (Selectivity Index)
IMB-05231.9958
Lamivudine7.37>440

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes associated with metabolic disorders. For instance, compounds with similar structures have been studied for their effects on 11 β-hydroxysteroid dehydrogenase type 1, which plays a role in obesity and diabetes management. By modulating enzyme activity, these compounds may provide therapeutic benefits in managing metabolic syndromes.

Study on Anticancer Activity

A study published in Molecular Cancer Therapeutics evaluated various benzamide derivatives for their anticancer properties. The findings suggested that modifications in the benzamide structure could enhance cytotoxicity against cancer cell lines. Specifically, compounds featuring piperidine and sulfonamide functionalities demonstrated promising results in inhibiting tumor growth.

Mechanism of Action

The mechanism of action of “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide” would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with protein active sites, while the benzamide moiety can enhance binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of substituents. Below is a comparison with structurally related compounds from the literature:

Compound Molecular Weight (g/mol) Key Substituents Functional Features
4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide 445.5 Nitro, methoxy, sulfonyl-piperidine High polarity (sulfonyl), electronic contrast (nitro vs. methoxy), rigid piperidine
Example 53 () 589.1 Fluoro, isopropylamide, pyrazolo-pyrimidine Fluorine-enhanced lipophilicity, heteroaromatic core for target binding
Triazine derivative () ~600 (estimated) Dimethylamino, hydroxymethyl, oxazin-2-yl Electron-donating groups (dimethylamino), polar hydroxymethyl for solubility

Key Observations:

Electronic Effects: The nitro group in the target compound is a stronger electron-withdrawing group (EWG) than the fluorine in Example 53 , which may enhance electrophilic reactivity or stabilize negative charge in binding pockets.

Solubility and Lipophilicity: The sulfonyl group in the target compound increases polarity compared to the sulfonamide in Example 53, suggesting higher aqueous solubility. However, the 3,5-dimethylpiperidine may offset this by adding lipophilicity. The triazine derivative () with dimethylamino groups likely exhibits superior solubility due to its polar substituents .

Example 53’s pyrazolo-pyrimidine core is associated with kinase inhibition , while the target compound’s benzamide core is common in protease inhibitors.

Synthetic Challenges :

  • The target compound’s nitro group may require careful handling during synthesis to avoid reduction. highlights the use of palladium catalysts for analogous couplings , which could be relevant for constructing its aromatic core.

Limitations:

Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs and substituent effects.

Biological Activity

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N2O4SC_{17}H_{22}N_{2}O_{4}S with a molecular weight of 358.44 g/mol. The structure includes a piperidine ring, which is known for its role in various biological activities.

Antiviral Properties

Recent studies have indicated that derivatives of the benzamide class, including compounds similar to this compound, exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown potential against Hepatitis B virus (HBV) by increasing intracellular levels of the antiviral protein APOBEC3G (A3G), which inhibits viral replication .

Table 1: Antiviral Activity of Benzamide Derivatives Against HBV

Compound NameIC50 (µM)SI (Selectivity Index)
IMB-05231.9958
Lamivudine7.37>440

The compound IMB-0523 demonstrated significant anti-HBV activity in vitro, suggesting that similar derivatives may also possess antiviral effects through mechanisms involving A3G .

Cytotoxicity Studies

Cytotoxicity assessments of related compounds have shown promising results against various cancer cell lines. For example, studies involving unsymmetric 3,5-bis(benzylidene)-4-piperidones revealed potent cytotoxic effects on colon cancer cells and oral squamous cell carcinomas .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Compound SeriesCell LineIC50 (µM)
Series 2HCT116X
Series 3HT29Y

These findings indicate that modifications in the benzamide structure can lead to enhanced cytotoxicity against specific cancer types.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Viral Replication : By enhancing A3G levels, the compound may inhibit HBV replication.
  • Cytotoxic Effects : The structural components may interact with cellular pathways leading to apoptosis in cancer cells.
  • Targeting DNA Interactions : Similar compounds have been studied for their ability to bind AT-rich DNA sequences, potentially disrupting essential cellular functions .

Case Studies

Several case studies have highlighted the effectiveness of benzamide derivatives in clinical and laboratory settings:

  • Study on Anti-HBV Activity : In vitro studies demonstrated that IMB-0523 effectively reduced HBV DNA levels in infected cell lines, showcasing its potential as an antiviral agent .
  • Cytotoxicity Assessment : Compounds structurally related to the target compound were evaluated for their cytotoxic effects on various cancer cell lines, revealing significant dose-dependent responses .

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